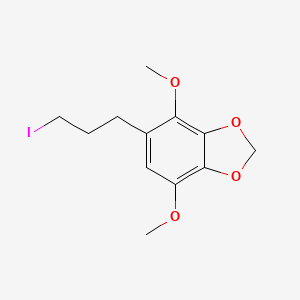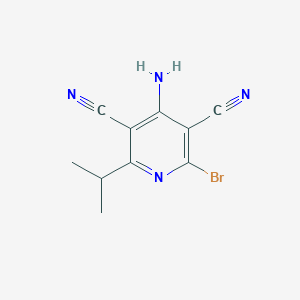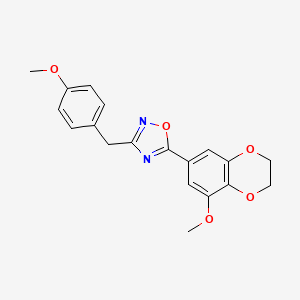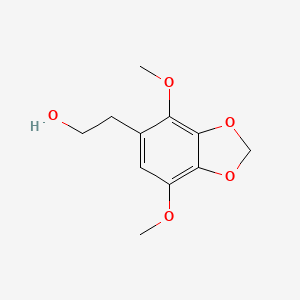![molecular formula C20H16Cl2N2O2 B11054245 2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 17123-20-5](/img/structure/B11054245.png)
2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two 4-methylphenylamino groups attached to the cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
The synthesis of 2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzoquinone.
Amination: The 2,5-dichlorobenzoquinone undergoes a reaction with 4-methylaniline in the presence of a suitable catalyst to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione: This compound has methoxy groups instead of methyl groups, which can affect its chemical and biological properties.
2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione: The presence of carbazole groups introduces different electronic and steric effects.
2,5-Bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione: This compound has methyl groups in different positions, leading to variations in reactivity and applications.
Properties
CAS No. |
17123-20-5 |
|---|---|
Molecular Formula |
C20H16Cl2N2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-11-3-7-13(8-4-11)23-17-15(21)20(26)18(16(22)19(17)25)24-14-9-5-12(2)6-10-14/h3-10,23-24H,1-2H3 |
InChI Key |
FDVKWCMDMYJTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054165.png)




![7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol](/img/structure/B11054197.png)
![8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11054205.png)
![6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11054207.png)
![Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11054210.png)
![2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11054215.png)
![Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11054224.png)

![Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate](/img/structure/B11054233.png)

